2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable aromatic precursor, followed by the introduction of the methoxy and methyl groups through electrophilic substitution reactions. The oxopyrrolidinyl group can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methanol or formaldehyde, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxopyrrolidinyl group may enhance binding affinity and selectivity by interacting with additional sites on the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the oxopyrrolidinyl group, resulting in different chemical properties and biological activities.
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide:
Uniqueness
2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of functional groups that confer specific chemical and biological properties
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-9-17(25-3)18(11-13)26(23,24)20-15-8-7-14(2)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHZMVXCUQFREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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